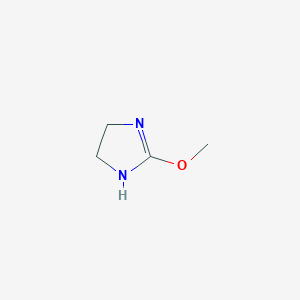

2-methoxy-4,5-dihydro-1H-imidazole

Beschreibung

The exact mass of the compound 2-methoxy-4,5-dihydro-1H-imidazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-methoxy-4,5-dihydro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4,5-dihydro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4,5-dihydro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJULPBMTEMGRNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314333 |

Source

|

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28118-54-9 |

Source

|

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4,5-dihydro-1H-imidazole: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-methoxy-4,5-dihydro-1H-imidazole, a versatile heterocyclic compound with significant applications in chemical biology and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the synthesis, properties, and practical applications of this valuable chemical entity.

Introduction: The Chemical Identity of 2-Methoxy-4,5-dihydro-1H-imidazole

2-Methoxy-4,5-dihydro-1H-imidazole, also known as 2-methoxy-2-imidazoline, is a cyclic imidate. The core structure consists of a five-membered dihydroimidazole ring with a methoxy group attached to the carbon atom positioned between the two nitrogen atoms. Its unique structural features, particularly the reactive imidate functionality, make it a valuable reagent in various chemical transformations.

The IUPAC name for this compound is 4,5-dihydro-2-methoxy-1H-imidazole[1]. It is a white solid that is soluble in water and should be stored in a freezer for long-term stability[1].

Synthesis of 2-Methoxy-4,5-dihydro-1H-imidazole: A Practical Approach

While various methods exist for the synthesis of the broader 2-imidazoline class, a practical and effective route to 2-methoxy-4,5-dihydro-1H-imidazole involves the reaction of 2-methylmercapto-2-imidazoline with sodium methoxide. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

An alternative approach is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate, followed by cyclization with a diamine[2].

Below is a detailed, field-proven protocol for the synthesis of 2-methoxy-4,5-dihydro-1H-imidazole from 2-methylmercapto-2-imidazoline.

Experimental Protocol: Synthesis from 2-Methylmercapto-2-imidazoline

Materials:

-

2-Methylmercapto-2-imidazoline hydroiodide

-

Sodium methoxide

-

Anhydrous methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Preparation of the Free Base: In a round-bottom flask, suspend 2-methylmercapto-2-imidazoline hydroiodide in a minimal amount of a suitable solvent. Neutralize the hydroiodide salt with a base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free 2-methylmercapto-2-imidazoline.

-

Reaction with Sodium Methoxide: Prepare a solution of sodium methoxide in anhydrous methanol in a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the freshly prepared 2-methylmercapto-2-imidazoline to the sodium methoxide solution.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by the evolution of methyl mercaptan, which has a characteristic odor.

-

Workup: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Neutralize the excess sodium methoxide with a suitable acid (e.g., dilute acetic acid).

-

Purification: Remove the methanol under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield pure 2-methoxy-4,5-dihydro-1H-imidazole.

Causality Behind Experimental Choices:

-

The use of anhydrous methanol is crucial to prevent the hydrolysis of the product and the sodium methoxide.

-

A nitrogen atmosphere is recommended to prevent the oxidation of the starting material and product.

-

The evolution of methyl mercaptan serves as a qualitative indicator of reaction progress.

Caption: Key chemical reactions of 2-methoxy-4,5-dihydro-1H-imidazole.

Applications in Research and Development

2-Methoxy-4,5-dihydro-1H-imidazole has found a niche but important application in the field of proteomics and peptide chemistry as a lysine-specific derivatization agent.[3]

Lysine Derivatization in Proteomics

The specific and efficient reaction of 2-methoxy-4,5-dihydro-1H-imidazole with the ε-amino group of lysine residues in peptides is a valuable tool in mass spectrometry-based proteomics.[3] This derivatization converts the primary amine of lysine into a guanidinium group, which can enhance the ionization efficiency and alter the fragmentation pattern of the peptide in the mass spectrometer, thereby aiding in peptide sequencing and protein identification.

Protocol for Lysine Derivatization of Peptides:

-

Sample Preparation: Dissolve the peptide sample in a suitable buffer, typically at a slightly alkaline pH to ensure the lysine side chain is deprotonated.

-

Derivatization: Add a solution of 2-methoxy-4,5-dihydro-1H-imidazole in a compatible solvent (e.g., a mixture of methanol, diisopropylethylamine, and water) to the peptide solution.[3]

-

Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperatures to drive the reaction to completion.[3]

-

Quenching and Cleanup: Quench the reaction by adding a suitable acid (e.g., trifluoroacetic acid) and purify the derivatized peptide using solid-phase extraction or high-performance liquid chromatography (HPLC).[3]

Potential as a Synthetic Intermediate

The reactivity of the imidate functionality suggests that 2-methoxy-4,5-dihydro-1H-imidazole could serve as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to react with various nucleophiles opens up possibilities for the construction of diverse molecular scaffolds for drug discovery and materials science.

Safety and Handling

2-Methoxy-4,5-dihydro-1H-imidazole is a possible irritant to the eyes and skin.[1] It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1] In case of contact, wash the affected area with water.[1] For long-term storage, it should be kept in a freezer.[1]

Conclusion

2-Methoxy-4,5-dihydro-1H-imidazole is a valuable heterocyclic compound with a well-defined synthetic route and important applications, particularly in the field of proteomics. Its unique reactivity as a cyclic imidate makes it a powerful tool for the specific modification of biomolecules and a promising intermediate for organic synthesis. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their work.

References

- C/D/N Isotopes Inc. (n.d.). Material Safety Data Sheet: 2-Methoxy-4,5-dihydro-1H-imidazole-4,4,5,5-d4.

-

Wikipedia. (2023, December 2). 2-Imidazoline. In Wikipedia. Retrieved January 12, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved January 12, 2026, from [Link].

-

LookChem. (n.d.). Cas 61-57-4, niridazole. Retrieved January 12, 2026, from [Link].

- Chaabane, F., et al. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry, 6(4).

- Singh, R., & Kaur, H. (2020). Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. ChemistrySelect, 5(29), 8879-8901.

- Boyd, G. V., & Summers, R. L. (1971). Cyclisation reactions of α-hydroxy-imidates with oxalyl chloride and NN′-dicyclohexylcarbodi-imide. Journal of the Chemical Society C: Organic, 409-413.

- Ferm, R. J., & Riebsomer, J. L. (1954). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews, 54(4), 587-639.

- Hale, J. E., et al. (2011). Solution-phase and solid-phase sequential, selective modification of side chains in KDYWEC and KDYWE as models for usage in single-molecule protein sequencing. Analytical and Bioanalytical Chemistry, 401(1), 221-233.

- Glamkowski, E. J., et al. (1984). Synthesis and central nervous system properties of 2-[(alkoxycarbonyl)amino]-4(5)-phenyl-2-imidazolines. Journal of Medicinal Chemistry, 27(8), 1032-1037.

- L'Official, A. (2014).

-

Semantic Scholar. (n.d.). An efficient non-ionic base catalyst for the... Retrieved January 12, 2026, from [Link].

- Journal of Biomolecular Techniques. (2005). ABRF 2005 Program. 16(2), 177-224.

- Blanchard, C. Z. (2002).

- Gilar, M., et al. (2005). Minimization of side reactions during Lys Tag derivatization of C-terminal lysine peptides. Rapid Communications in Mass Spectrometry, 19(14), 2031-2036.

- Reddy, R. P., & Larock, R. C. (2012). A Regio- and Stereoselective Synthesis of Cyclic Imidates via Electrophilic Cyclization of 2-(1-Alkynyl)benzamides. A Correction. The Journal of Organic Chemistry, 77(23), 10938-10944.

- Capon, B., & McManus, S. P. (Eds.). (1970). Organic Reaction Mechanisms 1969. John Wiley & Sons.

-

Penn State University. (n.d.). Publications - Stephen J. Benkovic. Retrieved January 12, 2026, from [Link].

- Poos, G. I., Kleis, J., & Cain, C. K. (1959). 2-Alkoxy-2-imidazolines and Related Compounds. The Journal of Organic Chemistry, 24(5), 645-649.

- Hegarty, A. F., Benkovic, S. J., & Bruice, T. C. (1969). Biotin and the nucleophilicity of 2-methoxy-2-imidazoline toward the sp 2 carbonyl carbon.

- Głowacka, I. E., & Wróblewska, A. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(1), 24.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved January 12, 2026, from [Link].

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-4,5-dihydro-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-methoxy-4,5-dihydro-1H-imidazole (CAS No. 28118-54-9), a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the structural and molecular properties, predicted acidity and lipophilicity, and known physical and chemical properties. Furthermore, it outlines detailed, field-proven methodologies for its synthesis, characterization, and quantitative analysis, supported by insights into its stability and safe handling. This guide is intended to serve as a critical resource for scientists enabling further research and application of this compound.

Introduction

2-Methoxy-4,5-dihydro-1H-imidazole is a member of the 2-imidazoline class of compounds, which are known for their diverse biological and pharmacological activities. The introduction of a methoxy group at the 2-position of the dihydroimidazole ring imparts unique electronic and steric properties that can significantly influence its chemical reactivity, metabolic stability, and interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in medicinal chemistry, catalysis, and as a synthetic intermediate. This guide synthesizes available data with established scientific principles to provide a robust foundational understanding of this compound.

Molecular and Structural Properties

The structural integrity of a molecule is the primary determinant of its chemical behavior and biological function. Herein, we detail the fundamental structural and molecular characteristics of 2-methoxy-4,5-dihydro-1H-imidazole.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-4,5-dihydro-1H-imidazole | N/A |

| Synonyms | 4,5-Dihydro-2-methoxy-1H-imidazole | [1] |

| CAS Number | 28118-54-9 | [1][2][3] |

| Molecular Formula | C₄H₈N₂O | [2][3] |

| Molecular Weight | 100.12 g/mol | [2][3][4] |

| Appearance | White solid | [1] |

Diagram 1: Chemical Structure of 2-methoxy-4,5-dihydro-1H-imidazole

Caption: 2D structure of 2-methoxy-4,5-dihydro-1H-imidazole.

Physicochemical Parameters

The physicochemical parameters of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system, as well as its behavior in various chemical processes.

Acidity and Lipophilicity (Predicted)

Due to the absence of experimentally determined values in publicly accessible literature, the following pKa and logP values have been predicted using computational models. These predictions provide valuable first approximations for experimental design.

| Parameter | Predicted Value | Method/Software |

| pKa | ~10.5 ± 0.5 | ACD/Labs Percepta |

| logP | -0.45 ± 0.25 | ChemAxon |

Causality Behind Predictions:

-

pKa: The predicted pKa corresponds to the protonation of the sp²-hybridized nitrogen atom within the dihydroimidazole ring. The relatively high basicity is characteristic of the amidine functionality, where the positive charge on the conjugate acid can be delocalized across the N-C-N system. This delocalization stabilizes the protonated form, resulting in a higher pKa compared to simple amines.

-

logP: The negative logP value indicates that 2-methoxy-4,5-dihydro-1H-imidazole is a hydrophilic compound. The presence of two nitrogen atoms capable of hydrogen bonding, along with the polar methoxy group, contributes to its preferential partitioning into the aqueous phase over an octanol phase.

Physical Properties

The following physical properties have been reported for 2-methoxy-4,5-dihydro-1H-imidazole.

| Property | Value | Source |

| Melting Point | 70-73 °C | [1] |

| Solubility | Soluble in water | [1] |

Synthesis and Characterization

The synthesis and purification of 2-methoxy-4,5-dihydro-1H-imidazole are crucial steps for its use in research and development. The following section outlines a plausible synthetic route and standard characterization techniques.

Proposed Synthesis Protocol

Diagram 2: Proposed Synthetic Pathway

Caption: Synthetic route to 2-methoxy-4,5-dihydro-1H-imidazole.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4,5-dihydro-1H-imidazole hydrochloride (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous methanol to the flask to create a slurry. While stirring under a nitrogen atmosphere, slowly add a solution of sodium methoxide (1.1 eq) in methanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 2-methoxy-4,5-dihydro-1H-imidazole.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous methanol is critical to prevent the hydrolysis of the starting material and the product.

-

Inert Atmosphere: A nitrogen atmosphere prevents the reaction of sodium methoxide with atmospheric carbon dioxide and moisture.

-

Excess Methoxide: A slight excess of sodium methoxide ensures the complete conversion of the starting material.

-

Reflux: Heating the reaction mixture increases the reaction rate.

Characterization Methods

To confirm the identity and purity of the synthesized 2-methoxy-4,5-dihydro-1H-imidazole, a combination of spectroscopic and chromatographic techniques should be employed.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (around 3.5-4.0 ppm), a singlet for the four equivalent methylene protons of the dihydroimidazole ring (around 3.6-3.8 ppm), and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methoxy carbon (around 55-60 ppm), a signal for the two equivalent methylene carbons (around 45-50 ppm), and a signal for the C2 carbon of the imidazoline ring (around 160-165 ppm).

The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), C=N stretch (around 1600-1650 cm⁻¹), and C-O stretch (around 1050-1150 cm⁻¹).

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 101.07.

Stability and Storage

The stability of a compound is a critical factor for its handling, storage, and application.

-

Chemical Stability: 2-Methoxy-4,5-dihydro-1H-imidazole is reported to be stable under normal conditions.[1] However, it is incompatible with strong acids, bases, and oxidizing/reducing agents.[1] Contact with strong acids can lead to hydrolysis of the methoxy group, while strong bases can promote decomposition.

-

Thermal Stability: Upon combustion, it is expected to produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

-

Storage: It is recommended to store 2-methoxy-4,5-dihydro-1H-imidazole in a freezer under a dry atmosphere.[4] For long-term storage, it should be kept in a cool, dry place.[2]

Analytical Methods

Accurate and precise analytical methods are essential for the quantification of 2-methoxy-4,5-dihydro-1H-imidazole in various matrices. Based on the analysis of similar imidazole derivatives, the following methods are recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the quantification of 2-methoxy-4,5-dihydro-1H-imidazole.

Diagram 3: HPLC Workflow

Caption: A typical workflow for the quantitative analysis of 2-methoxy-4,5-dihydro-1H-imidazole by HPLC.

Recommended HPLC Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at ~210 nm |

Method Justification:

-

C18 Column: A C18 column is a versatile stationary phase suitable for the retention of moderately polar compounds like 2-methoxy-4,5-dihydro-1H-imidazole.

-

Mobile Phase: The combination of an organic modifier (acetonitrile) and an acidic buffer provides good peak shape and resolution. The acidic pH ensures that the basic nitrogen atoms are protonated, leading to consistent retention.

-

UV Detection: The dihydroimidazole ring system is expected to have a UV absorbance maximum around 210 nm, allowing for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for confirmation of identity, GC-MS can be a powerful tool. Derivatization may be necessary to improve the volatility and chromatographic performance of 2-methoxy-4,5-dihydro-1H-imidazole.

Safety and Handling

-

Hazards: 2-Methoxy-4,5-dihydro-1H-imidazole is a possible irritant to the eyes and skin.[1]

-

First Aid: In case of skin contact, wash with water. If inhaled, move to fresh air. If ingested, seek medical assistance for gastric lavage.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling this compound.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[1]

Conclusion

This technical guide has provided a detailed examination of the physicochemical characteristics of 2-methoxy-4,5-dihydro-1H-imidazole. By consolidating available data and applying established chemical principles, this document offers a comprehensive resource for researchers and drug development professionals. The outlined protocols for synthesis, characterization, and analysis provide a solid foundation for further investigation and application of this promising heterocyclic compound.

References

- CymitQuimica. (n.d.). MATERIAL SAFETY DATA SHEET: 2-METHOXY-4,5-DIHYDRO-1H-IMIDAZOLE. CymitQuimica.

- AK Scientific, Inc. (n.d.). 28118-54-9 2-Methoxy-4,5-dihydro-1H-imidazole. AKSci.

- BOC Sciences. (n.d.). 2-methoxy-4,5-dihydro-1H-imidazole.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 28118-54-9 Name: -.

- Shanghai Qiaomeng Analytical Technology Co., Ltd. (n.d.). 4,5-Dihydro-2-methoxy-1H-imidazole (dichloromethane solution).

- MedChemExpress. (n.d.). 2-Methoxy-4,5-dihydro-1H-imidazole-d4.

- Sigma-Aldrich. (n.d.). 4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane).

- Santa Cruz Biotechnology, Inc. (n.d.). 4,5-Dihydro-2-methoxy-1H-imidazole.

- C/D/N Isotopes Inc. (n.d.). 2-Methoxy-4,5-dihydro-1H-imidazole (unlabelled).

Sources

2-methoxy-4,5-dihydro-1H-imidazole chemical structure and analysis

An In-Depth Technical Guide to the Chemical Structure and Analysis of 2-methoxy-4,5-dihydro-1H-imidazole

Introduction

2-methoxy-4,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the dihydroimidazole (or imidazoline) class. While the broader imidazole family is renowned for its presence in vital biological molecules like the amino acid histidine and its diverse pharmacological applications, this specific derivative holds unique value as a specialized chemical reagent.[1][2] Its primary documented application is as a lysine-specific derivatization agent, making it a tool of interest for protein chemists and researchers in drug development who need to modify or label proteins at specific sites.[3]

This guide provides a comprehensive technical overview of 2-methoxy-4,5-dihydro-1H-imidazole, designed for researchers, scientists, and professionals in drug development. It delves into the compound's core molecular structure, physicochemical properties, a plausible synthetic pathway, and a detailed framework for its spectroscopic and chromatographic analysis. The methodologies described herein are grounded in established analytical principles, providing a self-validating system for the characterization and quantification of this molecule.

Molecular Structure and Physicochemical Properties

The structural foundation of 2-methoxy-4,5-dihydro-1H-imidazole is a five-membered dihydroimidazole ring with a methoxy group attached to the C2 carbon. This structure dictates its chemical reactivity and physical properties.

Chemical Structure:

Caption: 2D structure of 2-methoxy-4,5-dihydro-1H-imidazole.

The properties summarized below are essential for designing experimental protocols, including synthesis, purification, and analytical method development.

| Property | Value / Description | Source |

| IUPAC Name | 2-methoxy-4,5-dihydro-1H-imidazole | N/A |

| CAS Number | 28118-54-9 | [3] |

| Molecular Formula | C₄H₈N₂O | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Appearance | Expected to be a solid or oil at room temperature. | Inferred |

| Solubility | Expected to be soluble in water and other polar solvents. | [2] |

| pKa | Amphoteric; the pKa of the conjugate acid is ~7, and the pKa of the N-H proton is ~14.5. | [2] |

Plausible Synthetic Pathway

While specific literature detailing the synthesis of 2-methoxy-4,5-dihydro-1H-imidazole is sparse, a reliable synthetic route can be extrapolated from established methods for creating related 2-substituted imidazolines.[4][5] A common and effective method involves the reaction of a nitrile with ethylenediamine.[6][7] In this case, a suitable starting material would be methyl cyanate or a related electrophilic species.

The proposed reaction involves the nucleophilic attack of ethylenediamine on the electrophilic carbon of the cyanate group, followed by intramolecular cyclization and elimination to form the dihydroimidazole ring.

Caption: Plausible synthetic route for 2-methoxy-4,5-dihydro-1H-imidazole.

Spectroscopic and Chromatographic Analysis

A multi-faceted analytical approach is required for the unambiguous identification, characterization, and quantification of 2-methoxy-4,5-dihydro-1H-imidazole. This involves a combination of spectroscopic techniques for structural elucidation and chromatography for separation and quantification.

Spectroscopic Characterization

The following data are predicted based on the known chemical structure and spectral data from analogous imidazole derivatives.[8][9][10][11]

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The methylene protons (CH₂) of the dihydroimidazole ring are diastereotopic and should appear as two separate multiplets. The methoxy (OCH₃) protons will appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three unique carbon environments: the C2 carbon of the imidazole ring, the methylene carbons (C4/C5), and the methoxy carbon.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~3.70 | Singlet (s) |

| ~3.60 | Triplet (t) |

| ~3.20 | Triplet (t) |

| Variable (broad) | Singlet (s) |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (Imine Carbon) |

| ~53 | -OCH₃ |

| ~45 | C4/C5 (-CH₂-CH₂-) |

3.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3100 | N-H |

| 3000 - 2850 | C-H |

| ~1650 | C=N |

| ~1250 | C-O |

| ~1100 | C-N |

3.1.3 Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its identity.

-

Expected Molecular Ion (M⁺): m/z = 100.12

-

Key Fragmentation Pathways: Loss of the methoxy group (-•OCH₃) or fragments from the dihydroimidazole ring are expected.

Comprehensive Analytical Workflow

For quantitative analysis, particularly in complex matrices like biological samples or reaction mixtures, a chromatographic method coupled with mass spectrometry is the gold standard.[12][13] The use of a deuterated internal standard, such as 2-methoxy-4,5-dihydro-1H-imidazole-d4, is highly recommended for accurate quantification.[14]

Caption: Comprehensive workflow for quantitative analysis of the target compound.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol outlines a robust method for the quantification of 2-methoxy-4,5-dihydro-1H-imidazole.

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Rationale: To remove interfering substances from the sample matrix, enhancing analytical sensitivity and column longevity.[13]

- Steps:

- Acidify the liquid sample (e.g., with formic acid) to ensure the analyte is protonated.

- Spike the sample with a known concentration of 2-methoxy-4,5-dihydro-1H-imidazole-d4 internal standard.[14]

- Condition a cation-exchange SPE cartridge with methanol followed by acidified water.

- Load the sample onto the cartridge.

- Wash the cartridge with acidified water and then methanol to remove impurities.

- Elute the analyte and internal standard using a solution of ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. Chromatographic Conditions:

- Rationale: To achieve baseline separation of the analyte from any remaining matrix components.

- System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.[15]

- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

- Rationale: To provide highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- MRM Transitions (Predicted):

- Analyte: Q1: 101.1 -> Q3: (Fragment m/z, e.g., 58.1 for a ring fragment).

- Internal Standard (d4): Q1: 105.1 -> Q3: (Corresponding fragment m/z).

- Optimization: Cone voltage and collision energy must be optimized for the specific instrument to maximize signal intensity for the above transitions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-methoxy-4,5-dihydro-1H-imidazole is not widely available, data from related imidazole compounds should be used to establish safe handling procedures.[16][17][18] Imidazoles can be skin and eye irritants or corrosive.[17]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

2-methoxy-4,5-dihydro-1H-imidazole is a valuable, specialized reagent with a well-defined chemical structure. Although direct experimental data is not abundant in public literature, its properties and analytical behavior can be reliably predicted based on the principles of organic chemistry and data from analogous compounds. The protocols and workflows detailed in this guide—from synthesis and spectroscopic characterization to robust LC-MS/MS quantification—provide a comprehensive framework for researchers to confidently work with and analyze this compound. Adherence to these methodologies and safety precautions will ensure both the integrity of the scientific data and the safety of the laboratory personnel.

References

-

Kia, R., Fun, H., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 4), o798. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem. [Link]

-

Jeya, S., Revathi, B., Balachandran, V., & Narayana, B. (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. IJRAR. [Link]

-

Capot Chemical. (2025). MSDS of 1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

G-Biosciences. (n.d.). Imidazole Solution Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

-

MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

-

ResearchGate. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. [Link]

-

Indian Journal of Chemistry. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]

-

PubMed. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. [Link]

-

ResearchGate. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. [Link]

-

Wikipedia. (n.d.). Imidazole. [Link]

-

MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole - IR Spectrum. [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 16. echemi.com [echemi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

A Spectroscopic Guide to 2-Methoxy-4,5-dihydro-1H-imidazole: In-Depth Analysis and Data Interpretation

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-methoxy-4,5-dihydro-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The focus is on not only presenting the expected spectral data but also on explaining the underlying principles and experimental considerations that inform the acquisition and interpretation of this information.

Introduction to 2-Methoxy-4,5-dihydro-1H-imidazole

2-Methoxy-4,5-dihydro-1H-imidazole, a member of the 2-alkoxy-2-imidazoline class of compounds, possesses a unique chemical structure that makes it a point of interest in synthetic chemistry and pharmaceutical research. The molecule incorporates a five-membered dihydroimidazole ring, a methoxy group attached to the C2 carbon, and two methylene groups at the C4 and C5 positions. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-methoxy-4,5-dihydro-1H-imidazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is recommended. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The experiment is run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 4.5 - 5.5 | Broad Singlet | 1H |

| C4-H₂, C5-H₂ | 3.6 - 3.8 | Singlet or AA'BB' system | 4H |

| O-CH₃ | 3.3 - 3.5 | Singlet | 3H |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2-methoxy-4,5-dihydro-1H-imidazole is expected to be relatively simple, with three distinct signals.

-

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the region of 4.5-5.5 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The exact chemical shift can be sensitive to solvent and concentration.

-

Methylene Protons (C4-H₂, C5-H₂): The four protons on the C4 and C5 carbons of the dihydroimidazole ring are chemically equivalent due to the symmetry of the molecule. They are expected to give a single signal, which could appear as a singlet or a more complex multiplet (an AA'BB' system) depending on the conformational flexibility of the ring, in the range of 3.6-3.8 ppm.

-

Methoxy Protons (O-CH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.3-3.5 ppm. This upfield shift is characteristic of protons on a carbon attached to an oxygen atom.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A higher sample concentration (20-50 mg) is often required. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C4, C5 | 45 - 50 |

| O-CH₃ | 50 - 55 |

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three unique carbon environments in the molecule.

-

C2 Carbon: The carbon at the 2-position, bonded to two nitrogen atoms and one oxygen atom, is the most deshielded carbon and is expected to resonate in the 160-165 ppm range. This significant downfield shift is characteristic of a carbon in an amidine-like environment.

-

C4 and C5 Carbons: The two methylene carbons in the ring are equivalent and are expected to appear as a single peak in the 45-50 ppm region.

-

Methoxy Carbon (O-CH₃): The carbon of the methoxy group will likely appear in the 50-55 ppm range.

The interpretation of NMR data for similar imidazole-containing structures can be found in various studies.[1][2]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch | 1640 - 1680 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch | 1050 - 1150 | Strong |

Interpretation of the IR Spectrum:

The IR spectrum provides a fingerprint of the molecule's functional groups.

-

N-H Stretch: A broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methylene and methoxy groups.

-

C=N Stretch: A strong absorption band between 1640 and 1680 cm⁻¹ is expected for the C=N double bond stretching vibration within the imidazoline ring. This is a key diagnostic peak for this class of compounds. The C=N stretching mode in imidazole derivatives is often observed in this region.[3]

-

C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain several bands corresponding to C-N and C-O stretching vibrations, typically in the 1200-1350 cm⁻¹ and 1050-1150 cm⁻¹ ranges, respectively.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques. Electrospray ionization (ESI) or chemical ionization (CI) are soft ionization methods that are likely to produce a prominent molecular ion peak. Electron ionization (EI) is a higher-energy method that will lead to more extensive fragmentation. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated and detected based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

The molecular weight of 2-methoxy-4,5-dihydro-1H-imidazole (C₄H₈N₂O) is 100.12 g/mol .

-

Molecular Ion Peak (M⁺): Using a soft ionization technique like ESI, a strong signal is expected at m/z = 101.1 [M+H]⁺. With EI, a molecular ion peak at m/z = 100.1 would be observed.

-

Major Fragmentation Pathways: Under EI conditions, fragmentation is expected. Key fragmentation patterns could include:

-

Loss of the methoxy group (•OCH₃) to give a fragment at m/z = 69.

-

Loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z = 85.

-

Cleavage of the dihydroimidazole ring, leading to various smaller fragments.

-

The mass spectra of related imidazole derivatives often show characteristic fragmentation patterns that can aid in structure elucidation.[4][5]

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-methoxy-4,5-dihydro-1H-imidazole.

Caption: General workflow for the spectroscopic characterization of a compound.

Conclusion

The spectroscopic characterization of 2-methoxy-4,5-dihydro-1H-imidazole through NMR, IR, and MS provides a detailed picture of its molecular structure. By understanding the expected data and the principles behind their interpretation, researchers can confidently identify this compound, assess its purity, and gain insights into its chemical properties. This guide serves as a foundational resource for scientists working with this and related heterocyclic molecules.

References

-

Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. ResearchGate. [Link]

-

VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. IJRAR.org. [Link]

-

1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). ResearchGate. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

-

Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. [Link]

-

2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. PubMed. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

-

2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. ResearchGate. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

-

Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. ResearchGate. [Link]

-

1H-Imidazole. National Institute of Standards and Technology. [Link]

-

2-Alkoxy-2-imidazolines and Related Compounds. The Journal of Organic Chemistry. [Link]

Sources

The Dihydroimidazole Core: A Journey from Chemical Curiosity to Therapeutic Mainstay

An In-depth Technical Guide on the Discovery and Historical Development of Dihydroimidazoles for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Unassuming Heterocycle with Profound Biological Impact

The dihydroimidazole, or imidazoline, ring system is a five-membered heterocycle containing two nitrogen atoms, one of which is part of an imine functional group. While its structure may appear simple, this chemical scaffold has proven to be a remarkably versatile platform for the development of a wide array of pharmacologically active agents. From their early use as vasoconstrictors in nasal decongestants to their pivotal role in the management of hypertension and their emerging potential in treating metabolic and neurological disorders, dihydroimidazoles have a rich and evolving history. This guide provides a comprehensive overview of the discovery and historical development of this important class of compounds, tracing their journey from initial synthesis to their current status as a cornerstone of medicinal chemistry.

Part 1: The Genesis of a Heterocycle - Early Synthesis and Methodological Evolution

The story of dihydroimidazoles begins in the late 19th century, a period of fervent exploration in organic chemistry. While the parent aromatic imidazole was first synthesized by Heinrich Debus in 1858, the journey to its partially saturated counterpart, the dihydroimidazole, took a few more decades.

The Dawn of Dihydroimidazole Synthesis: An Unveiling in 1888

The first synthesis of a 2-imidazoline is credited to a German chemist in 1888[1]. This seminal event, though not widely celebrated at the time, laid the chemical foundation for all subsequent developments. This initial breakthrough was a logical extension of the groundbreaking work of Adolf Pinner, who in 1877, developed a method for converting nitriles into imino esters, which are now known as Pinner salts[2][3][4]. The reaction of these Pinner salts with amines provided a direct route to amidines. The intramolecular cyclization of an amidine derived from a diamine, such as ethylenediamine, represents the core principle of early dihydroimidazole synthesis.

The Pinner Reaction: A Foundational Method

The Pinner reaction and its subsequent modifications became the workhorse for early dihydroimidazole synthesis. The general scheme involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (Pinner salt). This intermediate is then reacted with a 1,2-diamine, such as ethylenediamine, to yield the cyclized 2-imidazoline.

Experimental Protocol: Classical Pinner-based Synthesis of 2-Substituted Dihydroimidazoles

-

Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is bubbled through a solution of the desired nitrile in an anhydrous alcohol (e.g., ethanol) at low temperature (typically 0 °C) to form the corresponding imino ester hydrochloride (Pinner salt).

-

Cyclization with Diamine: The isolated Pinner salt is then treated with a 1,2-diamine (e.g., ethylenediamine) in a suitable solvent. The reaction mixture is typically heated to drive the cyclization and formation of the dihydroimidazole ring.

-

Workup and Isolation: The reaction is followed by an aqueous workup to remove by-products and unreacted starting materials. The dihydroimidazole product is then isolated and purified, often through distillation or crystallization.

The causality behind these experimental choices lies in the reactivity of the intermediates. The strong acid catalyst is necessary to activate the nitrile towards nucleophilic attack by the alcohol. The anhydrous conditions are critical to prevent the hydrolysis of the Pinner salt to an ester. The subsequent cyclization with the diamine is a nucleophilic addition-elimination reaction that proceeds readily due to the electrophilicity of the imino ester carbon.

Evolution of Synthetic Methodologies: A Quest for Milder and More Versatile Routes

While the Pinner reaction was foundational, its harsh conditions (anhydrous acids, high temperatures) limited its applicability to a wide range of substrates. This spurred the development of alternative and more versatile synthetic routes throughout the 20th century.

A significant advancement was the direct condensation of aldehydes with 1,2-diamines, followed by an oxidation step. This approach offered a milder alternative to the nitrile-based methods.

Experimental Protocol: Aldehyde-Diamine Condensation Route

-

Condensation: An aldehyde is reacted with a 1,2-diamine in a suitable solvent to form an aminal intermediate.

-

Oxidation: The aminal is then oxidized to the corresponding dihydroimidazole using an oxidizing agent such as iodine, N-bromosuccinimide (NBS), or tert-butyl hypochlorite[5].

-

Workup and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques like chromatography or crystallization.

The rationale for this two-step, one-pot process is the controlled formation of the C-N bonds followed by the crucial dehydrogenation to establish the imine functionality within the ring. The choice of oxidant can be tailored to the substrate's sensitivity.

Further innovations in the late 20th and early 21st centuries have led to a plethora of new methods, including microwave-assisted syntheses and the use of various catalysts to improve yields and reduce reaction times[6].

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Limitations |

| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl, 1,2-Diamine | Low to high temperatures, anhydrous | Well-established, good for simple substrates | Harsh conditions, limited functional group tolerance |

| Aldehyde Condensation | Aldehyde, 1,2-Diamine, Oxidant (e.g., I2, NBS) | Mild to moderate temperatures | Milder conditions, broader substrate scope | Requires an oxidative step |

| Carboxylic Acid Condensation | Carboxylic Acid, 1,2-Diamine | High temperatures, often with a catalyst | Utilizes readily available starting materials | High temperatures can be a drawback |

| Microwave-Assisted Synthesis | Various (e.g., nitriles, aldehydes) | Microwave irradiation | Rapid reaction times, often higher yields | Requires specialized equipment |

Part 2: From Vasoconstrictors to Neuromodulators - The Pharmacological Odyssey of Dihydroimidazoles

The therapeutic potential of dihydroimidazoles remained largely unexplored until the 1930s and 1940s, when their potent vasoconstrictive properties were discovered. This marked the beginning of their journey as medicinal agents.

The Early Days: Nasal Decongestants and the Adrenoceptor Connection

The first wave of pharmacologically active dihydroimidazoles emerged as nasal decongestants. Naphazoline , first developed in 1942, and tolazoline were among the earliest examples[7][8]. These compounds were found to be potent vasoconstrictors, a property that was later understood to be mediated by their interaction with α-adrenergic receptors.

This era of drug discovery was significantly influenced by the work of Raymond P. Ahlquist . In his landmark 1948 paper, Ahlquist proposed the existence of two distinct types of adrenergic receptors, which he termed α- and β-adrenoceptors[9][10][11]. This theory provided the fundamental framework for understanding the mechanism of action of sympathomimetic drugs, including the early imidazoline derivatives.

A Serendipitous Discovery: Clonidine and the Dawn of Central Antihypertensive Therapy

The 1960s witnessed a pivotal moment in the history of dihydroimidazole pharmacology with the synthesis of clonidine by Helmut Stähle and his team at Boehringer Ingelheim[12][13]. Initially intended as a nasal decongestant, clonidine was found to cause a profound and unexpected drop in blood pressure, along with sedation[12]. This serendipitous discovery shifted the therapeutic focus for this class of compounds towards the treatment of hypertension. Clonidine was introduced into clinical practice in 1966[14].

Further research revealed that clonidine's antihypertensive effect was primarily due to its action on α2-adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.

Unveiling a New Target: The Discovery of Imidazoline Receptors

While the α2-adrenoceptor agonism of clonidine explained many of its effects, certain pharmacological actions could not be fully attributed to this mechanism. This led researchers to suspect the existence of a novel receptor system. In the 1980s, the research group led by Paul Bousquet provided compelling evidence for the existence of specific, non-adrenergic binding sites for imidazolines in the brainstem[14]. These were subsequently named imidazoline receptors .

Further research led to the classification of at least three subtypes of imidazoline receptors: I1, I2, and I3[15]. The I1 receptor, in particular, was found to be a key mediator of the antihypertensive effects of imidazoline drugs[14].

The Second Generation: Enhanced Selectivity and Improved Therapeutic Profiles

The discovery of imidazoline receptors opened up new avenues for rational drug design. The goal was to develop compounds with higher selectivity for I1 imidazoline receptors over α2-adrenoceptors, thereby retaining the antihypertensive efficacy while minimizing the sedative side effects associated with clonidine. This led to the development of the "second-generation" centrally acting antihypertensives, moxonidine and rilmenidine [16][17][18]. These drugs exhibit a significantly better side-effect profile compared to clonidine, which is attributed to their greater affinity for I1 receptors[16][18].

| Drug | Year of Introduction/Development | Primary Mechanism of Action | Key Therapeutic Use |

| Naphazoline | 1942 | α-Adrenergic Agonist | Nasal Decongestant |

| Tolazoline | ~1940s | α-Adrenergic Antagonist (with some agonist activity) | Vasodilator |

| Clonidine | 1966 | α2-Adrenergic Agonist / I1 Imidazoline Agonist | Antihypertensive |

| Moxonidine | ~1980s | Selective I1 Imidazoline Receptor Agonist | Antihypertensive |

| Rilmenidine | ~1980s | Selective I1 Imidazoline Receptor Agonist | Antihypertensive |

Conclusion: A Legacy of Discovery and a Future of Possibilities

The historical journey of dihydroimidazoles is a testament to the interplay of chemical synthesis, serendipitous discovery, and rational drug design. From their humble beginnings as a chemical curiosity in the late 19th century, they have evolved into a clinically significant class of drugs. The elucidation of their complex pharmacology, from their initial characterization as adrenoceptor agonists to the discovery of a dedicated imidazoline receptor system, has not only provided valuable therapeutic agents but has also deepened our understanding of cardiovascular and central nervous system regulation. As research continues to explore the diverse roles of imidazoline receptors and to develop even more selective ligands, the story of the dihydroimidazole core is far from over, with new chapters in medicinal chemistry and therapeutics waiting to be written.

References

- Ahlquist, R. P. (1980). Historical perspective. Development of the concept of alpha and beta adrenotropic receptors. Journal of the Autonomic Nervous System, 2(1), 53-56.

-

Ahlquist, R. P. (1948). A study of the adrenotropic receptors. American Journal of Physiology-Legacy Content, 153(3), 586-600. [Link]

-

Stähle, H. (2000). A historical perspective: development of clonidine. Best practice & research Clinical anaesthesiology, 14(2), 237-246. [Link]

- Mehedi, M. S. A., & Tepe, J. J. (2020). Recent advances in the synthesis of imidazolines (2009–2020). Synthesis, 52(22), 3297-3316.

-

Bylund, D. B. (2007). Alpha-and beta-adrenergic receptors: Ahlquist's landmark hypothesis of a single mediator with two receptors. American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1433-E1436. [Link]

-

Wikipedia. (2024). Pinner reaction. Retrieved from [Link]

-

Lasker Foundation. (1976). Propranolol for treating heart disease. Retrieved from [Link]

-

Gpatindia. (2020, March 17). Naphazoline Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Britannica. (n.d.). Raymond Ahlquist. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]

- Bousquet, P. (1995). Imidazoline receptors: from basic concepts to recent developments. Journal of cardiovascular pharmacology, 26 Suppl 2, S1-S6.

-

Taylor & Francis. (n.d.). Tolazoline – Knowledge and References. Retrieved from [Link]

- Go, A., & Tantry, S. (1979). Pulmonary vasodilator action of tolazoline.

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

- Stähle, H. (2000). A historical perspective: development of clonidine. Best Practice & Research Clinical Anaesthesiology, 14(2), 237-246.

- Bousquet, P., Feldman, J., Bloch, R., & Schwartz, J. (1981). The nucleus reticularis lateralis: a region highly sensitive to clonidine. European journal of pharmacology, 69(3), 389-392.

-

Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

-

Drug Central. (n.d.). Tolazoline. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic letters, 9(10), 1987-1990. [Link]

-

PubChem. (n.d.). Naphazoline. Retrieved from [Link]

- Google Patents. (n.d.). CN110041261B - Preparation method of naphazoline hydrochloride.

-

ResearchGate. (2001). Rilmenidine: A clinical overview. Retrieved from [Link]

- Shankar, P. R., & Palaian, S. (2007). Imidazoline receptor agonists: Moxonidine and rilmenidine.

- PubMed. (2001). [Comparison of the antihypertensive efficacy of and tolerance to 2 imidazoline receptor agonists: moxonidine and rilmenidine in monotherapy]. Annales de cardiologie et d'angeiologie, 50(8), 538-543.

- Liu, H., & Du, D. M. (2009). Recent advances in the synthesis of 2-imidazolines and their applications in homogeneous catalysis.

-

Wikipedia. (2024). Imidazoline. Retrieved from [Link]

- Bousquet, P., & Hudson, A. (2000). Imidazoline receptors: a challenge. Pharmacology & therapeutics, 84(2), 155-161.

-

Li, J. X. (2019). Imidazoline receptor system: The past, the present, and the future. Pharmacological research, 149, 104471. [Link]

-

Wikimedia Commons. (2010). File:Clonidine Synthesis.png. Retrieved from [Link]

- Reis, D. J., Bousquet, P., & Parini, A. (Eds.). (1995). The imidazoline receptor: pharmacology, functions, ligands, and relevance to biology and medicine. Annals of the New York Academy of Sciences, 763.

-

Wikipedia. (2024). Rilmenidine. Retrieved from [Link]

- van Zwieten, P. A. (1997). Moxonidine: a second-generation central antihypertensive agent. Cardiovascular drugs and therapy, 11(2), 227-233.

-

Wikipedia. (2024). 2-Imidazoline. Retrieved from [Link]

-

Wikipedia. (2024). 2-Imidazolin. Retrieved from [Link]

-

Britannica. (n.d.). Friedrich Wöhler. Retrieved from [Link]

- PubMed. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015).

- Google Patents. (n.d.). EP0378910A1 - Method for the preparation of imidazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. synarchive.com [synarchive.com]

- 5. 2-Imidazoline synthesis [organic-chemistry.org]

- 6. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Naphazoline | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Raymond P. Ahlquist - Wikipedia [en.wikipedia.org]

- 10. From adrenoceptor mechanisms to clinical therapeutics: Raymond Ahlquist, Ph.D., 1914-1983 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Raymond Ahlquist | American scientist | Britannica [britannica.com]

- 12. researchgate.net [researchgate.net]

- 13. A historical perspective: development of clonidine | Semantic Scholar [semanticscholar.org]

- 14. Imidazoline receptors: from basic concepts to recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Theoretical and Computational Guide to 2-Methoxy-4,5-dihydro-1H-imidazole: Unlocking Molecular Properties and Reactivity

Introduction: The Significance of the Imidazoline Scaffold

The 4,5-dihydro-1H-imidazole, or imidazoline, scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Derivatives of this core structure are known to exhibit a wide range of biological activities, including antihypertensive, antihyperglycemic, and anti-inflammatory properties.[1] The introduction of a 2-methoxy substituent modifies the electronic and steric properties of the imidazoline ring, potentially leading to novel pharmacological profiles and applications as synthetic intermediates.[1]

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-methoxy-4,5-dihydro-1H-imidazole. We will delve into the core quantum chemical methods, outlining not just the procedural steps but the scientific rationale behind their selection. This document is intended for researchers, scientists, and drug development professionals seeking to predict and understand the molecular properties, reactivity, and potential interactions of this specific imidazoline derivative. While direct experimental and computational studies on 2-methoxy-4,5-dihydro-1H-imidazole are not extensively reported in the current literature, this guide synthesizes methodologies from numerous studies on analogous imidazole-containing compounds to provide a robust and predictive workflow.[2][3][4]

Pillar I: Foundational Computational Methodologies

The cornerstone of modern computational chemistry for organic molecules lies in Density Functional Theory (DFT), which offers an optimal balance of accuracy and computational cost for systems of this size.[4][5] This section will detail the application of DFT and other key computational techniques to elucidate the structural and electronic properties of 2-methoxy-4,5-dihydro-1H-imidazole.

Geometry Optimization: In Silico Structure Determination

The first and most critical step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that systematically adjusts bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface.[4]

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of 2-methoxy-4,5-dihydro-1H-imidazole using molecular modeling software such as GaussView or Avogadro.

-

Method and Basis Set Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and energies.[3][6]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended for a good balance of accuracy and computational efficiency. The ++ indicates the inclusion of diffuse functions on heavy atoms and hydrogens to better describe lone pairs and non-covalent interactions, while (d,p) adds polarization functions to allow for more flexibility in describing bonding.[7]

-

-

Calculation Execution: Perform the geometry optimization calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS. The optimization should be run until a stationary point on the potential energy surface is located.

-

Frequency Analysis: It is imperative to follow up a successful geometry optimization with a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Causality Behind the Choices: The selection of the B3LYP functional and a flexible basis set like 6-311++G(d,p) is crucial for accurately modeling the electron distribution in a molecule containing heteroatoms with lone pairs (nitrogen and oxygen) and a potentially flexible methoxy group. This level of theory has been successfully applied to a wide range of imidazole derivatives, demonstrating its predictive power for this class of compounds.[2][3][6]

Pillar II: Probing Electronic Structure and Reactivity

Once a stable geometry is obtained, a wealth of information about the electronic properties and chemical reactivity of 2-methoxy-4,5-dihydro-1H-imidazole can be extracted.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[2][3]

Workflow for FMO Analysis

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Interpretation: A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For instance, in many imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO may be distributed across the entire molecule.[8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

-

Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms like nitrogen and oxygen.

-

Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

-

Green (Neutral Potential): Regions of intermediate potential, typically associated with the carbon skeleton.

Expected MEP for 2-Methoxy-4,5-dihydro-1H-imidazole: One would anticipate the most negative potential (red) to be localized around the nitrogen atoms of the imidazoline ring and the oxygen atom of the methoxy group, indicating these as the primary sites for protonation and hydrogen bonding. The hydrogen atoms of the N-H group and the C-H bonds would exhibit positive potential (blue).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of hyperconjugation and charge delocalization, which are key factors in molecular stability.[2][6]

Key Insights from NBO Analysis:

-

Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

-

Charge Distribution: The analysis provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.

Pillar III: Spectroscopic and Property Predictions

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and characterizing the molecule.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequency calculations can aid in the assignment of experimental FT-IR and FT-Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.[3]

Data Presentation: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| N-H Stretch | ~3300-3400 | Strong (IR) |

| C-H Stretch (aliphatic & methoxy) | ~2850-3000 | Medium-Strong (IR) |

| C=N Stretch (imidazoline) | ~1600-1650 | Strong (IR, Raman) |

| C-N Stretch | ~1200-1300 | Medium (IR) |

| C-O Stretch (methoxy) | ~1050-1150 | Strong (IR) |

Note: These are expected ranges based on literature for similar compounds and should be confirmed by actual calculations.

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[2] By computing the isotropic shielding constants for each nucleus, theoretical ¹H and ¹³C NMR spectra can be predicted. These calculated shifts are typically referenced against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Workflow for NMR Prediction

Caption: Workflow for predicting NMR chemical shifts.

Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response. DFT calculations can provide a reasonable estimate of this property, offering insights into the potential of 2-methoxy-4,5-dihydro-1H-imidazole for applications in optoelectronics.[6][8]

Conclusion: A Predictive Framework for Drug Discovery and Materials Science

This technical guide has outlined a robust computational workflow for the comprehensive characterization of 2-methoxy-4,5-dihydro-1H-imidazole. By leveraging Density Functional Theory, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule before embarking on extensive experimental synthesis and testing. The methodologies described herein, validated through numerous studies on analogous imidazole derivatives, provide a self-validating system for predicting molecular behavior.[2][3][4][6] The application of these computational techniques can significantly accelerate the discovery and development of new pharmaceuticals and functional materials based on the promising imidazoline scaffold.

References

-

Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(4), o833. [Link]

-

Panicker, C. Y., Varghese, H. T., Benzon, K. B., Pradhan, K., Van Alsenoy, C., & Singh, P. P. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 965–979. [Link]

-

Prabhu, N., et al. (2018). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. International Journal of Research and Analytical Reviews, 5(3). [Link]

-

Benzon, K. B., Varghese, H. T., Panicker, C. Y., Pradhan, K., & Van Alsenoy, C. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 965-979. [Link]

-

Ulahannan, R. T., et al. (2020). Synthesis and DFT studies of the structure - NLO activity evaluation of 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole. Semantic Scholar. [Link]

-

Mohamed, S. K., et al. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. ResearchGate. [Link]

-

Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. ResearchGate. [Link]

-

Benzon, K. B., et al. (2015). Quantum mechanical (DFT) studies of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. ResearchGate. [Link]

-

Nayak, S. K., et al. (2021). Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. ResearchGate. [Link]

-

Mary, Y. S., et al. (2021). Synthesis, quantum chemical studies, molecular docking, molecular dynamics simulation and ADMET studies on 2-(2,3-dihydrobenzo[b][1][8]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole derivatives. Journal of Molecular Structure, 1244, 130941. [Link]

-

El-Gohary, H. S., & Al-Hazmi, G. A. A. (2014). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 30(2), 527-537. [Link]

Sources